molecular formula C41H66O15 B15073897 Astragaloside-II

Astragaloside-II

Cat. No.: B15073897
M. Wt: 799.0 g/mol
InChI Key: LVBLYMQWWGLBRE-KBPGRPEXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Astragaloside-II is a triterpenoid saponin compound extracted from the root of Astragalus membranaceus, a traditional Chinese medicinal herb. It is one of the primary active components of Astragalus membranaceus and is known for its various pharmacological properties, including anti-inflammatory, antioxidant, and immunomodulatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Astragaloside-II can be synthesized through a series of chemical reactions involving the cyclization of triterpenoid precursors. The synthetic route typically involves the use of organic solvents and catalysts to facilitate the cyclization and glycosylation processes. The reaction conditions often include controlled temperatures and pH levels to ensure the stability and yield of the final product .

Industrial Production Methods

Industrial production of this compound primarily involves the extraction and purification from the roots of Astragalus membranaceus. The process includes drying and grinding the roots, followed by solvent extraction using ethanol or methanol. The extract is then subjected to chromatographic techniques, such as high-performance liquid chromatography (HPLC), to isolate and purify this compound .

Chemical Reactions Analysis

Types of Reactions

Astragaloside-II undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and reaction times to achieve the desired products .

Major Products Formed

The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as various glycoside derivatives with different pharmacological properties .

Scientific Research Applications

Astragaloside-II has a wide range of scientific research applications, including:

Mechanism of Action

Astragaloside-II exerts its effects through various molecular targets and pathways. It modulates the activity of signaling pathways, such as the NF-κB and MAPK pathways, which are involved in inflammation and immune responses. Additionally, this compound interacts with cellular receptors and enzymes, leading to the regulation of oxidative stress, apoptosis, and cell proliferation .

Comparison with Similar Compounds

Astragaloside-II is often compared with other similar compounds, such as Astragaloside-I, Astragaloside-III, and Astragaloside-IV. These compounds share similar triterpenoid structures but differ in their glycosidic moieties and pharmacological properties. This compound is unique in its specific glycosidic structure, which contributes to its distinct biological activities .

List of Similar Compounds

  • Astragaloside-I
  • Astragaloside-III
  • Astragaloside-IV

This compound stands out due to its potent anti-inflammatory and immunomodulatory effects, making it a valuable compound in both research and therapeutic applications .

Properties

Molecular Formula

C41H66O15

Molecular Weight

799.0 g/mol

IUPAC Name

[(2S,3R,4S,5R)-4,5-dihydroxy-2-[[(1R,3R,6S,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-12,16-dimethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-3-yl] acetate

InChI

InChI=1S/C41H66O15/c1-19(43)52-32-28(46)23(45)17-51-35(32)53-20-7-10-40-18-41(40)12-11-37(4)33(39(6)9-8-27(56-39)36(2,3)50)22(44)15-38(37,5)26(41)14-24(21(40)13-20)54-34-31(49)30(48)29(47)25(16-42)55-34/h20-35,42,44-50H,7-18H2,1-6H3/t20-,21?,22-,23+,24-,25+,26-,27-,28-,29+,30-,31+,32+,33-,34+,35-,37+,38-,39+,40+,41+/m0/s1

InChI Key

LVBLYMQWWGLBRE-KBPGRPEXSA-N

Isomeric SMILES

CC(=O)O[C@@H]1[C@H]([C@@H](CO[C@H]1O[C@H]2CC[C@]34C[C@@]35CC[C@@]6([C@H]([C@H](C[C@]6([C@@H]5C[C@@H](C4C2)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)O)[C@]8(CC[C@H](O8)C(C)(C)O)C)C)O)O

Canonical SMILES

CC(=O)OC1C(C(COC1OC2CCC34CC35CCC6(C(C(CC6(C5CC(C4C2)OC7C(C(C(C(O7)CO)O)O)O)C)O)C8(CCC(O8)C(C)(C)O)C)C)O)O

Origin of Product

United States

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